molecular formula C9H13NO2 B1347078 Cyclohexyl cyanoacetate CAS No. 52688-11-6

Cyclohexyl cyanoacetate

Cat. No. B1347078
CAS RN: 52688-11-6
M. Wt: 167.2 g/mol
InChI Key: YESQLMJPTKPRSK-UHFFFAOYSA-N
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Description

Cyclohexyl cyanoacetate is a chemical compound with the molecular formula C9H13NO2 . It is also known by other names such as cyclohexyl 2-cyanoacetate and acetic acid, cyano-, cyclohexyl ester .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes cyclohexyl cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of Cyclohexyl cyanoacetate consists of a cyclohexyl group attached to a cyanoacetate group . The IUPAC name for this compound is cyclohexyl 2-cyanoacetate . The InChIKey for this compound is YESQLMJPTKPRSK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyanoacetamide derivatives, including cyclohexyl cyanoacetate, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

Cyclohexyl cyanoacetate has a molecular weight of 167.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Summary of the Application

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Results or Outcomes

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

2. Modification of Cyanoacrylate Adhesives

Summary of the Application

Cyanoacrylate adhesives (CAs) are widely used in different fields of technology and medicine due to their unique specific features. Different modification techniques are used to improve CA properties .

Methods of Application or Experimental Procedures

Different modification techniques are used to improve CA properties: introduction of cross-linking agents, comonomers, thickening and plasticizing agents, accelerators, stabilizers, and other additives .

Results or Outcomes

The modification of CAs with adducts of trifluoroacetic acid and epoxy compounds also allows improving the shock strength and the shear strength of the glue compounds, preserving a high curing rate and viability .

3. Synthesis of Heterocyclic Compounds

Summary of the Application

Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles. They are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Methods of Application or Experimental Procedures

The synthesis of heterocyclic compounds involves reactions of cyanoacetic acid hydrazide with various reactants. The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .

Results or Outcomes

The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization. The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

4. Synthesis of Cyanoacrylate Monomers

Summary of the Application

Cyanoacrylate adhesives are widely used in various fields of engineering and medicine due to their unique properties. The synthesis of monomeric cyanoacrylates forms the basis of these adhesives .

Methods of Application or Experimental Procedures

The synthesis of cyanoacrylates involves the use of different modification techniques to improve their properties. These techniques include the introduction of cross-linking agents, comonomers, thickening and plasticizing agents, accelerators, stabilizers, and other additives .

Results or Outcomes

The modification of cyanoacrylates allows for the improvement of the shock strength and the shear strength of the glue compounds, preserving a high curing rate and viability .

5. Synthesis of Uncommon Heterocycles

Summary of the Application

Cyanoacetohydrazides and their derivatives are used in the synthesis of uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine .

Methods of Application or Experimental Procedures

The synthesis of these uncommon heterocycles involves reactions of cyanoacetic acid hydrazide with various reactants. The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .

Results or Outcomes

The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization. The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

6. Production of Superglue

Summary of the Application

In its largest scale application, cyanoacetic acid is first esterified to give ethyl cyanoacetate. Condensation of that ester with formaldehyde gives ethyl cyanoacrylate, which is used as superglue .

Methods of Application or Experimental Procedures

The production of superglue involves the esterification of cyanoacetic acid to give ethyl cyanoacetate. This is then condensed with formaldehyde to give ethyl cyanoacrylate .

Results or Outcomes

As of 2007, more than 10,000 tons of cyanoacetic acid were produced annually .

Safety And Hazards

The safety data sheet for Cyclohexyl cyanoacetate suggests that it is flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .

Future Directions

The future demand for Cyclohexyl cyanoacetate and key players in its market are poised to play pivotal roles in shaping the industry’s trajectory . Anticipated demand in the coming years is expected to be driven by specific factors, such as technological advancements, changing consumer behaviors, regulatory shifts, or global trends .

properties

IUPAC Name

cyclohexyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESQLMJPTKPRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200657
Record name Cyclohexyl cyanoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl cyanoacetate

CAS RN

52688-11-6
Record name Cyclohexyl 2-cyanoacetate
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Record name Cyclohexyl cyanoacetate
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Record name 52688-11-6
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Record name Cyclohexyl cyanoacetate
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Record name Cyclohexyl cyanoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Newman, B Magerlein… - Journal of the American …, 1946 - ACS Publications
N-(2', 4'-Dinitr ophenyl)-5-methoxy anthranilic Acid.—This compound was prepared from 5-methoxyanthranilic acid and 2, 4-dinitrochlorobenzene by a procedure analogous to that …
Number of citations: 16 pubs.acs.org
R Shundo, I Nishiguchi, Y Matsubara, T Hirashima - Chemistry letters, 1990 - journal.csj.jp
… The usual work–up followed by column chromatography of the crude product mixture over si li ca gel ( elute : n-CgH /EtOAc = 9 / 1 ) a fforded ethyl cyclohexyl cyanoacetate (3e) as a …
Number of citations: 16 www.journal.csj.jp
I Vogel - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
Stohmann, Kleber, and Langbein, J. pr. Chew., 1889, 40, 211), and that of (X) by conversion into the crystalline amide on treatment with concentrated ammonia and into ppp’p’-…
Number of citations: 2 pubs.rsc.org
SM McElvain, RE Lyle Jr - Journal of the American Chemical …, 1950 - ACS Publications
In paper XVI2 of this series the Knoevenagel condensation of l-benzyl-4-piperidone and 1-benzoyl-3-ethyl-4-piperidone with cyanoacetic ester to the corresponding piperidylidene com-…
Number of citations: 28 pubs.acs.org
F Meng, S Cheng, H Ding, S Liu, Y Liu… - Journal of Medicinal …, 2015 - ACS Publications
… DC-S243 was prepared from N-(3-nitrophenyl)-3-oxobutanamide (B01) and cyclohexyl cyanoacetate following the general procedure indicated above. After cooling to room temperature…
Number of citations: 59 pubs.acs.org
古林隆司, 井上輝比古, 北純一郎, 吉屋晴夫… - Chemical and …, 1995 - jlc.jst.go.jp
… 2-(N-Benzyl-N—methylamino)cyclohexyl Cyanoacetate V—7: A light yellow oil, yield 58%. IR (neat) cm 71: 2260(CN), 1740 (CO). MS m/z: 286 (M+). …
Number of citations: 3 jlc.jst.go.jp
MD Keränen - 2004 - core.ac.uk
Mark David Keränen Page 1 Sequential Hydroformylation/ Aldol Reactions: Stereochemical Control Towards the Synthesis of the Labdane Diterpenoid Forskolin and Related …
Number of citations: 1 core.ac.uk

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